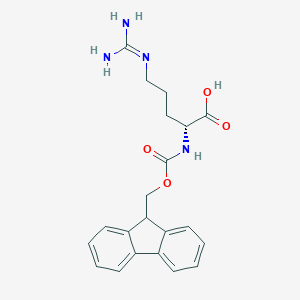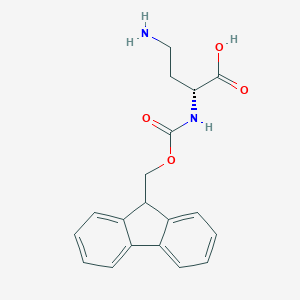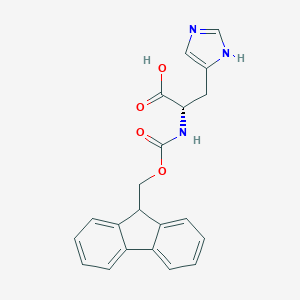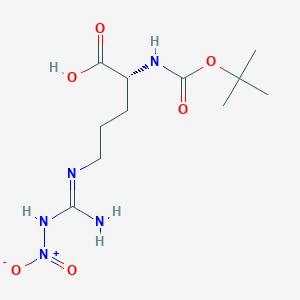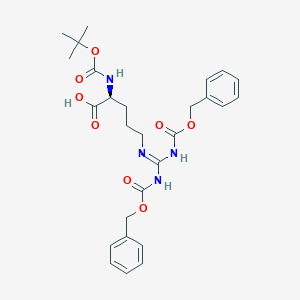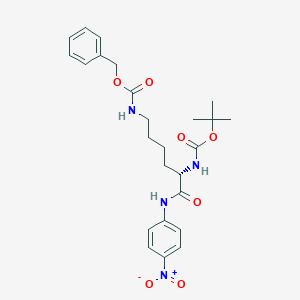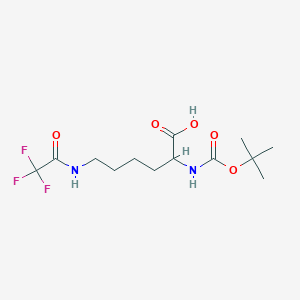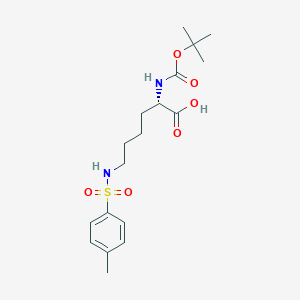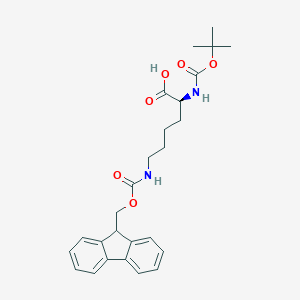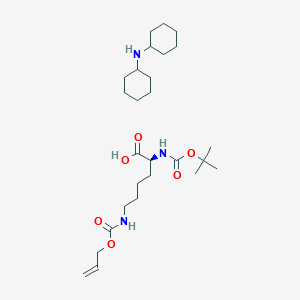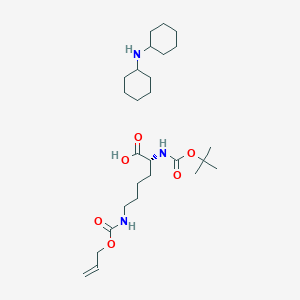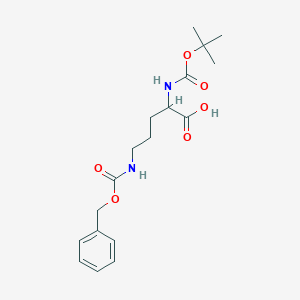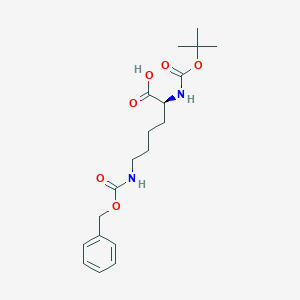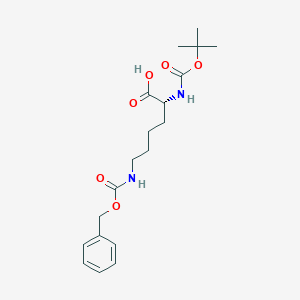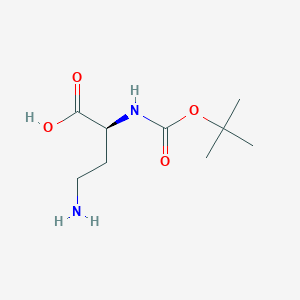
Boc-L-2,4-diaminobutyric acid
概要
説明
Boc-L-2,4-diaminobutyric acid is a reagent used to synthesize somatostatin antagonist. It can also be used to develop blood coagulation factor Xa inhibitors .
Molecular Structure Analysis
The molecular formula of Boc-L-2,4-diaminobutyric acid is C9H18N2O4, and its molecular weight is 218.25 . The structure includes a butanoic acid backbone with two amino groups and a tert-butoxycarbonyl (Boc) protective group .Chemical Reactions Analysis
Boc-L-2,4-diaminobutyric acid is primarily used as a reagent in the synthesis of somatostatin antagonists and in the development of blood coagulation factor Xa inhibitors .Physical And Chemical Properties Analysis
Boc-L-2,4-diaminobutyric acid has a melting point of 192-194 °C and a predicted boiling point of 385.5±37.0 °C. Its density is predicted to be 1.160±0.06 g/cm3. It appears as a white to off-white powder and is sparingly soluble in methanol and slightly soluble in water .科学的研究の応用
-
Peptide Synthesis
- Boc-L-2,4-diaminobutyric acid is used in the field of peptide synthesis .
- It is used as a reagent for the synthesis of peptides. The Boc group (tert-butyloxycarbonyl) is a protecting group used in organic synthesis .
- The Boc group is added to the amino acid to protect it during peptide synthesis. After the peptide chain is formed, the Boc group is removed .
- The product obtained is a peptide that includes 2,4-diaminobutyric acid .
-
Synthesis of Somatostatin Antagonist
- Boc-L-2,4-diaminobutyric acid is used in the field of medicinal chemistry .
- It is used as a reagent for the synthesis of somatostatin antagonists .
- Somatostatin is a hormone that inhibits the release of growth hormone. An antagonist of somatostatin can stimulate the release of growth hormone .
- The product obtained is a somatostatin antagonist that can be used for research in endocrinology .
-
Differentiation of β-N-methylamino-L-alanine from Diamino Acids
- Boc-L-2,4-diaminobutyric acid is used in the field of analytical chemistry .
- It is used as a reagent for the differentiation of β-N-methylamino-L-alanine (BMAA) from the diamino acids .
- This is done using techniques such as high-performance liquid chromatography with fluorescence detection (HPLC-FD), ultra-high-performance liquid chromatography with ultraviolet detection (UHPLC-UV), UHPLC-MS, and triple quadrupole tandem mass spectrometry (UHPLC-MS/MS) .
- The result is the successful differentiation of BMAA from diamino acids, which is important in the study of certain neurodegenerative diseases .
-
Development of Blood Coagulation Factor Xa Inhibitors
- Boc-L-2,4-diaminobutyric acid is used in the field of medicinal chemistry .
- It can be used to develop blood coagulation factor Xa inhibitors .
- Factor Xa plays a critical role in the blood coagulation cascade. Inhibitors of factor Xa are used as anticoagulants to prevent blood clots .
- The product obtained is a factor Xa inhibitor that can be used for research in thrombosis and hemostasis .
-
Synthesis of Fmoc-Dab(Boc)-OH
- Boc-L-2,4-diaminobutyric acid is used in the field of peptide synthesis .
- It is used as a reagent for the synthesis of Fmoc-Dab(Boc)-OH .
- Fmoc-Dab(Boc)-OH is a protected form of 2,4-diaminobutyric acid that is used in peptide synthesis .
- The product obtained is Fmoc-Dab(Boc)-OH, which can be used in the synthesis of various peptides .
-
Selective GABA Uptake Inhibitor
- Boc-L-2,4-diaminobutyric acid is used in the field of neurochemistry .
- L-2,4-Diaminobutyric acid (DAB, DABA), a non-metabolized amino acid, is useful as a selective GABA uptake inhibitor .
- This can have antitumor activity against hepatoma cells .
- The product obtained is a selective GABA uptake inhibitor that can be used for research in neurochemistry and oncology .
-
Synthesis of (S)-2-(tert-Butoxycarbonylamino)-4-(dimethylamino)butanoic acid
- Boc-L-2,4-diaminobutyric acid is used in the field of organic chemistry .
- It is used as a reagent for the synthesis of (S)-2-(tert-Butoxycarbonylamino)-4-(dimethylamino)butanoic acid .
- This compound can be used as a building block in the synthesis of various organic compounds .
- The product obtained is (S)-2-(tert-Butoxycarbonylamino)-4-(dimethylamino)butanoic acid .
-
Differentiation of β-N-methylamino-L-alanine from Diamino Acids
- Boc-L-2,4-diaminobutyric acid is used in the field of analytical chemistry .
- It is used as a reagent for the differentiation of β-N-methylamino-L-alanine (BMAA) from the diamino acids .
- This is done using techniques such as high-performance liquid chromatography with fluorescence detection (HPLC-FD), ultra-high-performance liquid chromatography with ultraviolet detection (UHPLC-UV), UHPLC-MS, and triple quadrupole tandem mass spectrometry (UHPLC-MS/MS) .
- The result is the successful differentiation of BMAA from diamino acids, which is important in the study of certain neurodegenerative diseases .
-
Antitumor Activity Against Hepatoma Cells
- Boc-L-2,4-diaminobutyric acid is used in the field of oncology .
- L-2,4-Diaminobutyric acid (DAB, DABA), a non-metabolized amino acid, is useful as a selective GABA uptake inhibitor .
- This can have antitumor activity against hepatoma cells .
- The product obtained is a selective GABA uptake inhibitor that can be used for research in neurochemistry and oncology .
Safety And Hazards
将来の方向性
Boc-L-2,4-diaminobutyric acid continues to be a valuable reagent in biochemical research, particularly in the synthesis of somatostatin antagonists and the development of blood coagulation factor Xa inhibitors . Its future applications will likely continue in these areas, contributing to advancements in medical and pharmaceutical research.
特性
IUPAC Name |
(2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4/c1-9(2,3)15-8(14)11-6(4-5-10)7(12)13/h6H,4-5,10H2,1-3H3,(H,11,14)(H,12,13)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDCPCLPRWLKUIQ-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427149 | |
| Record name | Boc-L-2,4-diaminobutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-L-2,4-diaminobutyric acid | |
CAS RN |
25691-37-6 | |
| Record name | Boc-L-2,4-diaminobutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-4-amino-2-{[(tert-butoxy)carbonyl]amino}butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



